Quinoline-4,5-diol
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Overview
Description
Quinoline-4,5-diol is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-4,5-diol can be achieved through several methods. One common approach involves the hydroxylation of quinoline derivatives. For instance, quinoline can be hydroxylated using reagents such as hydrogen peroxide in the presence of a catalyst like iron or copper salts. Another method involves the use of quinoline N-oxides, which can be selectively reduced to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
Quinoline-4,5-diol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline-4,5-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Quinoline-4,5-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline-4,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-4,5-diol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy. The hydroxyl groups at the 4th and 5th positions may also play a role in the compound’s ability to form hydrogen bonds and interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications in medicinal and synthetic chemistry.
Quinoline-2,3-diol: Another hydroxylated quinoline derivative with different chemical properties and applications.
Isoquinoline: A structural isomer of quinoline with a different arrangement of the nitrogen atom in the ring system.
Uniqueness
Quinoline-4,5-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
5-hydroxy-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-7-3-1-2-6-9(7)8(12)4-5-10-6/h1-5,11H,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOYICATQGCAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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